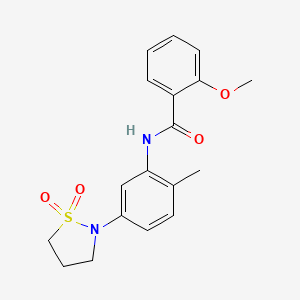

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxybenzamide

Description

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxybenzamide is a synthetic organic compound characterized by a benzamide core linked to a substituted phenyl ring. The phenyl ring features a methyl group at the 2-position and a 1,1-dioxidoisothiazolidine moiety at the 5-position. This compound is part of a broader class of amide derivatives studied for their pharmacological and biochemical properties, particularly in targeting enzyme interactions or receptor binding .

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-13-8-9-14(20-10-5-11-25(20,22)23)12-16(13)19-18(21)15-6-3-4-7-17(15)24-2/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGIBPADVBZBEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the isothiazolidine ring: This step involves the reaction of appropriate starting materials under specific conditions to form the isothiazolidine ring.

Introduction of the dioxido group: The isothiazolidine ring is then oxidized to introduce the dioxido group.

Attachment of the phenyl and methoxybenzamide groups: The final steps involve the attachment of the phenyl and methoxybenzamide groups to the isothiazolidine ring through various coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxybenzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may produce compounds with reduced oxidation states.

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxybenzamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating certain diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Research Findings and Implications

- Physicochemical Properties : The target compound’s methoxy and isothiazolidine dioxide groups likely confer moderate solubility in polar solvents, whereas halogenated analogues (e.g., 396.9 Da compound) may exhibit higher lipophilicity .

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxybenzamide is a synthetic compound that belongs to the class of organoheterocyclic compounds. Despite its complex structure and potential applications in medicinal chemistry, there is currently limited scientific research available regarding its biological activity and mechanism of action.

Structural Overview

The compound features a dioxidoisothiazolidine moiety combined with a 2-methylphenyl and a 2-methoxybenzamide group. This unique structure suggests possible interactions with biological targets, although specific studies on this compound are scarce.

| Component | Description |

|---|---|

| Molecular Formula | C18H20N2O3S |

| Molecular Weight | 348.43 g/mol |

| Key Functional Groups | Isothiazolidine, Methoxy, Amide |

Antimicrobial Properties

Preliminary investigations suggest that compounds structurally related to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxybenzamide may exhibit antimicrobial activity. For instance, similar compounds have shown efficacy against various plant pathogenic fungi, indicating that this compound might also possess similar properties if studied further.

Currently, there is no established mechanism of action for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxybenzamide. However, its structural features suggest potential interactions with key enzymes involved in cellular processes. For example, related compounds target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Research Findings and Case Studies

Although direct studies on this specific compound are lacking, research on analogous compounds provides insights into potential biological activities:

- Cyclin-dependent Kinase Inhibition : Compounds similar to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxybenzamide have been shown to inhibit CDK activity, which could lead to disrupted cell cycle progression and potential anticancer effects.

-

Antifungal Activity : A related compound demonstrated significant inhibition rates against various fungal pathogens at concentrations around 100 mg/L. The inhibition rates observed were as follows:

Pathogen Inhibition Rate (%) Rhizoctonia solani 44.88 Sclerotinia sclerotiorum 74.16 Botrytis cinerea 88.25 Fusarium graminearum 58.17 Southern corn leaf blight 69.39

Future Research Directions

Given the structural complexity and the preliminary data suggesting biological activity, further research is warranted to explore:

- Synthesis and Characterization : Detailed synthetic routes should be developed to optimize yield and purity.

- Biological Testing : Comprehensive in vitro and in vivo studies are required to evaluate the antimicrobial and anticancer properties of the compound.

- Mechanistic Studies : Investigating the interaction with specific biological targets using techniques such as surface plasmon resonance or isothermal titration calorimetry could elucidate binding affinities and mechanisms.

- Safety and Toxicology Assessments : Understanding the safety profile of this compound will be crucial before any therapeutic applications can be considered.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxybenzamide, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves multi-step reactions starting with functionalization of the phenyl ring. Key steps include:

Coupling of the isothiazolidin-1,1-dioxide moiety : Achieved via nucleophilic substitution or cyclization under controlled pH and temperature (e.g., 50–80°C in DMF or THF).

Amide bond formation : Using 2-methoxybenzoyl chloride with the substituted aniline intermediate in the presence of a base (e.g., pyridine or triethylamine).

Purification : Column chromatography or recrystallization from methanol/water mixtures to isolate the product.

- Optimization : Reaction yields (>70%) are improved by using anhydrous solvents, inert atmospheres (N₂/Ar), and slow addition of reagents to minimize side reactions .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

- Methodology :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm regiochemistry of substituents (e.g., methoxy and isothiazolidin-dioxide groups). Aromatic protons appear as multiplets in δ 6.8–8.2 ppm, while the isothiazolidin-dioxide ring shows distinct SO₂ stretching vibrations at ~1300 cm⁻¹ in FTIR .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected at m/z 403.12).

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm bond angles and hydrogen bonding (e.g., N–H⋯O interactions) .

Q. What are the primary functional groups influencing the compound’s reactivity and solubility?

- Key Groups :

- Isothiazolidin-1,1-dioxide : Enhances electrophilicity and hydrogen-bonding capacity via the sulfonyl group.

- Methoxybenzamide : Contributes to hydrophobic interactions and π-stacking in biological targets.

- Solubility : Moderate solubility in DMSO and methanol, but limited in water due to aromaticity. Solubility can be improved using co-solvents (e.g., PEG-400) .

Advanced Research Questions

Q. What experimental strategies are recommended to elucidate the compound’s mechanism of action in inhibiting cyclin-dependent kinases (CDKs)?

- Methodology :

Kinase inhibition assays : Use recombinant CDK2/cyclin E complexes with ATP-biotin substrates. Measure IC₅₀ values via luminescence-based ADP detection.

Molecular docking : Employ AutoDock Vina to model interactions between the compound’s sulfonyl group and CDK2’s ATP-binding pocket (e.g., Lys33 and Asp145 residues).

Cellular validation : Test dose-dependent G1/S phase arrest in cancer cell lines (e.g., MCF-7) using flow cytometry .

Q. How can researchers resolve contradictions in biological activity data across different cell lines or model organisms?

- Methodology :

- Metabolic stability studies : Assess hepatic microsomal degradation (e.g., human vs. murine liver S9 fractions) to identify species-specific metabolism.

- Proteomic profiling : Compare target engagement (e.g., CDK2 phosphorylation) in responsive vs. non-responsive cell lines using Western blot or SILAC labeling.

- Pharmacokinetic adjustments : Modify dosing regimens (e.g., staggered administration) to account for variable tissue penetration .

Q. What computational approaches are effective in predicting and optimizing the compound’s pharmacokinetic properties?

- Methodology :

- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (~2.8), BBB permeability (low), and CYP450 inhibition (CYP3A4).

- QSAR modeling : Train models on derivatives with known bioavailability to prioritize substituents (e.g., replacing methoxy with trifluoromethoxy for improved half-life).

- Free-energy perturbation (FEP) : Simulate binding affinity changes upon structural modifications (e.g., methyl → ethyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.